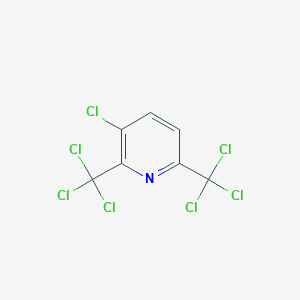
3-Chloro-2,6-bis(trichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-bis(trichloromethyl)pyridine, also known as Clopyralid, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the pyridine family and has a molecular formula of C7H2Cl3NO2. Clopyralid is known for its high efficacy, low toxicity, and long-lasting residual effect.
Mécanisme D'action
3-Chloro-2,6-bis(trichloromethyl)pyridine works by disrupting the growth and development of susceptible plants. It is a synthetic auxin that mimics the natural plant hormone indoleacetic acid (IAA). 3-Chloro-2,6-bis(trichloromethyl)pyridine binds to the auxin receptor and causes abnormal growth and development in the plant. This leads to the death of the plant or its inability to reproduce. 3-Chloro-2,6-bis(trichloromethyl)pyridine has a high degree of selectivity, meaning that it only affects certain plant species and does not harm desirable plants.
Biochemical and Physiological Effects:
3-Chloro-2,6-bis(trichloromethyl)pyridine has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine can have negative effects on non-target plants and organisms. It can persist in the soil for several months and can be taken up by plants, leading to stunted growth and reduced crop yields. 3-Chloro-2,6-bis(trichloromethyl)pyridine can also leach into groundwater and surface water, potentially contaminating drinking water sources.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-2,6-bis(trichloromethyl)pyridine is a valuable tool for studying plant growth and development. It can be used to investigate the role of auxins in plant physiology and to screen for herbicide-resistant plants. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine has some limitations for lab experiments. It can be difficult to work with due to its high toxicity and potential for environmental contamination. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine can be expensive and may not be readily available in some regions.
Orientations Futures
There are several potential future directions for research on 3-Chloro-2,6-bis(trichloromethyl)pyridine. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Researchers are also investigating the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Another area of interest is the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in phytoremediation, which could help to clean up contaminated soils and water sources. Finally, researchers are exploring the potential of 3-Chloro-2,6-bis(trichloromethyl)pyridine for use in precision agriculture, where herbicides are applied only where they are needed, reducing the overall amount of herbicide used.
Méthodes De Synthèse
3-Chloro-2,6-bis(trichloromethyl)pyridine can be synthesized through a multistep process that involves the reaction of 2,6-dichloropyridine with trichloroacetic acid and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield 3-Chloro-2,6-bis(trichloromethyl)pyridine. The synthesis method of 3-Chloro-2,6-bis(trichloromethyl)pyridine is well-established and has been optimized for commercial production.
Applications De Recherche Scientifique
3-Chloro-2,6-bis(trichloromethyl)pyridine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including thistle, clover, and dandelion. 3-Chloro-2,6-bis(trichloromethyl)pyridine is commonly used in turfgrass, cereal crops, and pasture management. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine has been studied for its potential use in phytoremediation, which is the process of using plants to remove pollutants from the soil.
Propriétés
Numéro CAS |
18459-49-9 |
|---|---|
Nom du produit |
3-Chloro-2,6-bis(trichloromethyl)pyridine |
Formule moléculaire |
C7H2Cl7N |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
3-chloro-2,6-bis(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H2Cl7N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
Clé InChI |
PARSOHKFRQHXEG-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Synonymes |
Pyridine 3-chloro-2,6-bis[trichloromethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



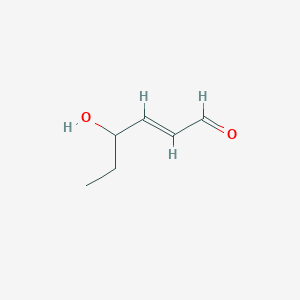
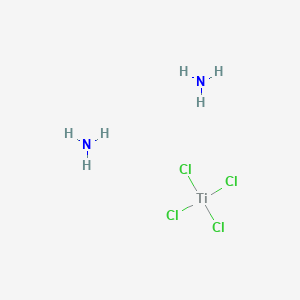
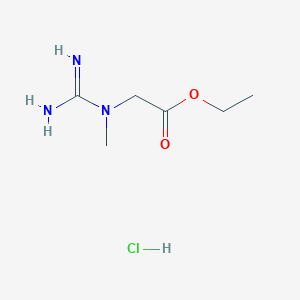
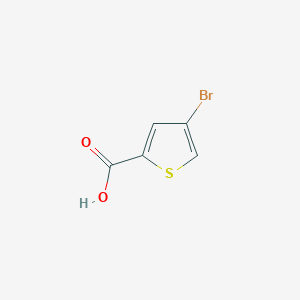
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

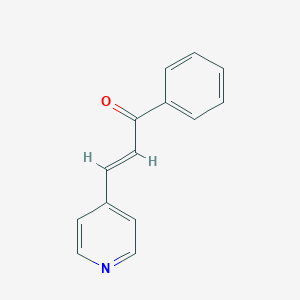
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
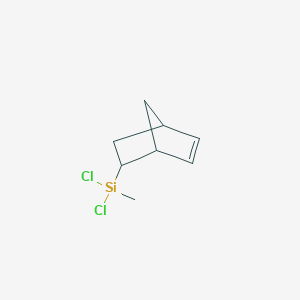
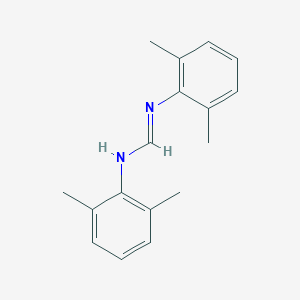
![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
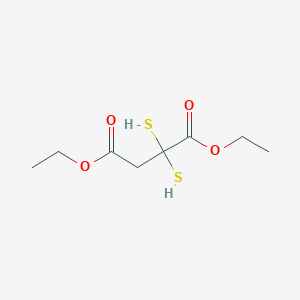
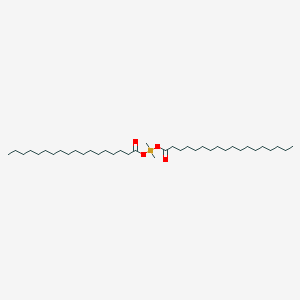
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)